molecular formula C22H19F2N3O B2532168 N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine CAS No. 618405-64-4

N-{[4-(difluoromethoxy)phenyl](2-methyl-1H-indol-3-yl)methyl}pyridin-2-amine

Cat. No.: B2532168
CAS No.: 618405-64-4
M. Wt: 379.411
InChI Key: HZARJTBSZURZIG-UHFFFAOYSA-N
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Description

N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxyphenyl group, a methylindole group, and a pyridin-2-amine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 4-(difluoromethoxy)phenyl derivatives: This step often involves the reaction of 4-hydroxyphenyl derivatives with difluoromethylating agents under basic conditions.

    Synthesis of 2-methyl-1H-indole: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions.

    Formation of pyridin-2-amine: This involves the amination of pyridine derivatives using ammonia or amines under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-(methoxy)phenylmethyl}pyridin-2-amine
  • N-{4-(trifluoromethoxy)phenylmethyl}pyridin-2-amine
  • N-{4-(chloromethoxy)phenylmethyl}pyridin-2-amine

Uniqueness

N-{4-(difluoromethoxy)phenylmethyl}pyridin-2-amine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O/c1-14-20(17-6-2-3-7-18(17)26-14)21(27-19-8-4-5-13-25-19)15-9-11-16(12-10-15)28-22(23)24/h2-13,21-22,26H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZARJTBSZURZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC(F)F)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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